
Introduction: The Strategic Importance of
Fluorinated Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Bromo-4-

(difluoromethyl)pyridine

Cat. No.: B049606 Get Quote

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of

fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine

ring, a ubiquitous pharmacophore found in numerous therapeutic agents, serves as a prime

backbone for such modifications.[1][2] The introduction of fluorinated substituents, such as the

difluoromethyl (CF₂H) group, can profoundly alter a molecule's physicochemical and biological

properties.[1] These alterations often lead to enhanced metabolic stability, increased binding

affinity, and improved bioavailability.[1]

3-Bromo-4-(difluoromethyl)pyridine (CAS No. 114468-05-2) has emerged as a particularly

valuable building block for synthetic chemists. This guide serves as a comprehensive technical

resource for researchers, scientists, and drug development professionals, offering insights into

its properties, synthesis, applications, and safe handling. We will explore the causality behind

its synthetic utility and provide field-proven insights to empower your research endeavors.

Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective application in synthesis.
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Property Value Source(s)

CAS Number 114468-05-2 [3][4]

Molecular Formula C₆H₄BrF₂N [3][4]

Molecular Weight 208.00 g/mol [3][4]

Form Liquid [3]

Storage Temperature 2-8°C [3]

InChI Key
KCMMLUVZVBBEFO-

UHFFFAOYSA-N
[3]

The structure of 3-Bromo-4-(difluoromethyl)pyridine features a pyridine ring substituted with

a bromine atom at the 3-position and a difluoromethyl group at the 4-position. This specific

arrangement dictates its reactivity.

Caption: Structure of 3-Bromo-4-(difluoromethyl)pyridine.

Chemical Reactivity and Synthetic Applications
The synthetic versatility of 3-Bromo-4-(difluoromethyl)pyridine stems from the distinct roles

of its substituents. The bromine atom serves as an excellent leaving group, making it an ideal

handle for transition-metal-catalyzed cross-coupling reactions.[5][6] The strongly electron-

withdrawing difluoromethyl group modulates the electronic properties of the pyridine ring,

influencing its reactivity and the biological activity of its derivatives.[6]

Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions, which are fundamental for constructing complex molecular architectures.[1]

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds, the bromine atom can be

coupled with various boronic acids or esters. The general reactivity trend for bromopyridines

in Suzuki reactions is 4-bromo > 2-bromo > 3-bromo, but the presence of the activating

CF₂H group enhances the overall reactivity.[6]
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Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen

bonds, crucial for synthesizing many pharmaceutical compounds. The C-Br bond can react

with a wide range of primary and secondary amines.

Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and

alkynyl groups, respectively, further expanding the molecular diversity achievable from this

starting material.
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Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)
While less reactive at the 3-position compared to the 2- and 4-positions, the electron-deficient

nature of the pyridine ring, further enhanced by the CF₂H group, makes nucleophilic aromatic

substitution possible under certain conditions, allowing for the displacement of the bromide by

strong nucleophiles.[6]

Strategic Role in Drug Design
The difluoromethyl group is a bioisostere of hydroxyl, thiol, and, to some extent, methyl groups.

Its inclusion can lead to:

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond,

making the CF₂H group resistant to oxidative metabolism.
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Modulation of pKa: The group's electron-withdrawing nature can lower the pKa of the

pyridine nitrogen, affecting drug-receptor interactions and solubility.

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can

improve its ability to cross cell membranes.[1]

These properties make 3-Bromo-4-(difluoromethyl)pyridine a valuable precursor for creating

novel drug candidates with potentially improved pharmacokinetic profiles.[1][7]

Verified Suppliers
Sourcing high-purity reagents is critical for reproducible research. The following is a list of

potential suppliers for 3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2). Researchers

should verify stock and purity with the individual supplier before ordering.

Supplier Website Notes

Oakwood Chemical
Lists the product with CAS

114468-05-2.[4]

BLD Pharm
Offers the product, may require

cold-chain transport.[8]

ChemShuttle
Lists the product with CAS

114468-05-2.

Sigma-Aldrich (Merck)

Has listed the product, but it is

currently marked as

discontinued.[3] Researchers

should contact technical

service for potential

alternatives.

Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety

protocols. Based on available safety data sheets for this compound and structurally related

chemicals, the following guidelines are critical.
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Hazard Identification
GHS Classification: Causes serious eye irritation (H319).[3] May cause respiratory irritation,

skin irritation, and may be harmful if swallowed.[9]

Signal Word: Warning[3]

Pictogram: GHS07 (Exclamation mark)[3]

Personal Protective Equipment (PPE) and Engineering
Controls

Engineering Controls: Always handle this chemical within a certified chemical fume hood to

ensure adequate ventilation and minimize inhalation exposure.[10][11] An eyewash station

and safety shower must be readily accessible.

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[9][10]

Hand Protection: Use compatible, impermeable gloves (e.g., nitrile). Inspect gloves for

integrity before each use and employ proper glove removal technique.[9][10]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent

skin contact.[9]

Handling and Storage
Handling: Avoid breathing vapors, mist, or gas.[12][13] Prevent contact with skin and eyes.

[13] Use non-sparking tools and take measures to prevent the buildup of electrostatic

charge.[10][12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]

The recommended storage temperature is between 2-8°C.[3] Keep away from incompatible

materials such as strong oxidizing agents and strong acids.[12]

Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/745634
https://www.angenechemical.com/sds/1211580-54-9.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/745634
https://www.sigmaaldrich.com/JP/ja/product/aldrich/745634
https://static.cymitquimica.com/products/10/pdf/sds-F766432.pdf
https://www.fishersci.com/store/msds?partNumber=AC397140050&productDescription=3-BROMOMETHYL+PYRIDINE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.angenechemical.com/sds/1211580-54-9.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F766432.pdf
https://www.angenechemical.com/sds/1211580-54-9.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F766432.pdf
https://www.angenechemical.com/sds/1211580-54-9.pdf
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://enamine.enamine.net/pub/msds?code=EN300-6511080&&senderid=0&&lang=en
https://enamine.enamine.net/pub/msds?code=EN300-6511080&&senderid=0&&lang=en
https://static.cymitquimica.com/products/10/pdf/sds-F766432.pdf
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F766432.pdf
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://www.sigmaaldrich.com/JP/ja/product/aldrich/745634
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol is a representative, self-validating workflow for a Suzuki-Miyaura cross-

coupling reaction. This is an illustrative example; specific conditions may need to be optimized

for different substrates.

Objective: To synthesize 3-(Aryl)-4-(difluoromethyl)pyridine.

Materials:

3-Bromo-4-(difluoromethyl)pyridine

Arylboronic acid (1.1 equivalents)

Pd(PPh₃)₄ (0.03 equivalents)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

1,4-Dioxane and Water (4:1 mixture), degassed

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

Inert Atmosphere: Assemble the glassware (flask, condenser) and flame-dry under vacuum.

Backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas

throughout the reaction.

Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through

oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.

Reagent Addition: To the reaction flask, add 3-Bromo-4-(difluoromethyl)pyridine (1.0 eq),

the arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

Causality: A slight excess of the boronic acid ensures complete consumption of the limiting

bromide starting material. The base is essential for the activation of the boronic acid to

form the boronate species, which is necessary for transmetalation.[6]

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or

syringe.
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Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw

cycles) removes dissolved oxygen. The aqueous component is often necessary to

dissolve the inorganic base and facilitate the reaction.

Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS.

Causality: Heating provides the necessary activation energy for the reaction steps,

particularly the oxidative addition and reductive elimination.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Causality: The aqueous work-up removes the inorganic base and salts. The brine wash

helps to break up any emulsions and further dry the organic layer.

Purification: Purify the crude product by column chromatography on silica gel.

Causality: Chromatography separates the desired product from unreacted starting

materials, catalyst residues, and byproducts to yield the pure compound.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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